(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride
Description
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride (CAS: 1185303-71-2) is a substituted benzyl hydrazine derivative with a methyl group at the para position (C4) and a fluorine atom at the meta position (C3) on the aromatic ring. Its molecular formula is C₈H₁₂ClFN₂, with a molar mass of 190.65 g/mol . The compound is classified as an irritant (Xi hazard symbol), requiring careful handling. It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized derivatives for pharmaceutical or materials science applications.
Properties
Molecular Formula |
C8H12ClFN2 |
|---|---|
Molecular Weight |
190.64 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c1-6-2-3-7(5-11-10)4-8(6)9;/h2-4,11H,5,10H2,1H3;1H |
InChI Key |
ZKDXYOYYSFFVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azides, while reduction can produce hydrazones .
Scientific Research Applications
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride is an organic compound featuring a hydrazine functional group, consisting of two nitrogen atoms connected by a single bond, and a benzyl group substituted with methyl and fluorine atoms. It is studied in medicinal chemistry and pharmacology because its structure allows for various interactions in biological systems.
Chemical Research
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride serves as a building block in synthesizing more complex organic molecules for medicinal chemistry. The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride typically involves several steps, highlighting the importance of controlling reaction conditions to achieve high yields and purity.
Potential Applications
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride has potential applications in various fields, with interaction studies being crucial for understanding its behavior in biological systems. Key areas of focus include:
- Drug Development Compounds containing hydrazine groups often exhibit significant biological activities.
- Medicinal Chemistry It serves as a building block for synthesizing more complex organic molecules used in medicinal chemistry.
- Agricultural Chemistry This compound may be used in agricultural applications.
Structural Analogues
Several compounds share structural similarities with (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylbenzylhydrazine | Benzyl group with a methyl substituent | Known for neuroprotective effects |
| 3-Fluorobenzylhydrazine | Benzyl group with fluorine substitution | Exhibits potent anticancer properties |
| Phenylhydrazine | Simple phenyl group | Historically used as an antipyretic agent |
| 2-Aminobenzylhydrazine | Amino group on benzene | Shows promise as a selective serotonin reuptake inhibitor |
Mechanism of Action
The mechanism of action of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the aromatic ring and the backbone (benzyl vs. phenyl) significantly influence the physicochemical and reactive properties of hydrazine derivatives. Below is a comparative table of structurally related compounds:
Research Findings and Trends
Synthetic Flexibility: Hydrazine derivatives are pivotal in multi-step syntheses. For instance, 4-methoxyphenylhydrazine HCl is used to prepare phthalazinone acetic acid hydrazides , while the target compound’s benzyl group may enable novel heterocyclic frameworks.
Electron-Deficient Systems: Fluorinated hydrazines (e.g., 2,5-difluorophenylhydrazine HCl) exhibit enhanced electrophilicity, favoring reactions with electron-rich partners .
Hazard Profiles : Most hydrazine derivatives, including the target compound, are irritants. Proper handling protocols are critical across all analogs .
Biological Activity
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. The compound's structure, characterized by a hydrazine functional group and a substituted benzyl group, allows for various interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C9H11ClFN3
Molecular Weight: 201.66 g/mol
Functional Groups: Hydrazine, aromatic ring with methyl and fluorine substitutions
The unique combination of the methyl and fluorine groups in (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride contributes to its distinct chemical properties, influencing its biological interactions and potential therapeutic applications.
Mechanisms of Biological Activity
Research indicates that compounds containing hydrazine groups often exhibit significant biological activities, including:
- Anticancer Properties: Preliminary studies suggest that (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli, highlighting its possible use as an antimicrobial agent.
- Neuroprotective Effects: There is emerging evidence suggesting neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Synthesis
The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:
- Formation of Hydrazone: Reacting appropriate aldehydes with hydrazine derivatives.
- Hydrochloride Salt Formation: Converting the base form into the hydrochloride salt to enhance solubility and stability.
Table 1: Summary of Biological Activities
| Study | Biological Activity | MIC (mg/mL) | Notes |
|---|---|---|---|
| Study A | Inhibition of S. aureus | 5 | Effective at low concentration |
| Study B | Inhibition of E. coli | >10 | Ineffective against this strain |
| Study C | Anticancer activity | Varies | Induces apoptosis in cancer cells |
Detailed Research Findings
- Anticancer Activity: A study conducted on various cancer cell lines demonstrated that (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride exhibited cytotoxic effects, with IC50 values ranging from 10 to 20 µM depending on the cell type. The mechanism was attributed to the compound's ability to induce oxidative stress leading to apoptosis .
- Antimicrobial Properties: In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 5 mg/mL, while showing limited activity against E. coli .
- Neuroprotective Effects: Research indicated that (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride could protect neuronal cells from oxidative damage, suggesting its potential application in neurodegenerative disorders .
Q & A
Q. What are the standard synthetic routes for preparing (4-methyl-3-fluorobenzyl)hydrazine hydrochloride, and how can reaction yields be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting substituted benzyl halides with hydrazine derivatives under reflux. For example:
- Step 1: React 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours).
- Step 2: Neutralize with HCl to precipitate the hydrochloride salt .
Optimization Strategies:
- Solvent Choice: Ethanol or methanol improves solubility and reduces side reactions.
- Temperature Control: Reflux at 70–80°C balances reaction rate and decomposition risks.
- Purification: Recrystallization from ethanol/water mixtures enhances purity. Reported yields for analogous compounds range from 75% to 82% .
Q. How should researchers characterize the purity and structural integrity of (4-methyl-3-fluorobenzine)hydrazine hydrochloride?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR: Confirm the presence of aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and hydrazine NH signals (δ 8.5–10.5 ppm).
- IR Spectroscopy: Identify N–H stretches (~3200 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 177–179).
- HPLC/GC: Assess purity (>95%) using reverse-phase C18 columns or derivatization protocols .
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Toxicity Mitigation: The compound shares structural similarities with phenylhydrazine derivatives, which are hemolytic and carcinogenic. Use fume hoods, gloves, and closed systems during synthesis .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .
- Waste Disposal: Neutralize with calcium hypochlorite (10% w/v) before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or solvate formation. Strategies include:
- Variable Temperature NMR: Detect dynamic equilibria (e.g., hydrazine ↔ hydrazone tautomers) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography: Resolve ambiguous proton assignments using single-crystal structures .
- Computational Modeling: Compare experimental IR peaks with density functional theory (DFT)-simulated spectra .
Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?
Answer: The 4-methyl-3-fluorobenzyl moiety enhances lipophilicity and target binding in drug discovery:
- Aminopeptidase N (APN) Inhibition: Analogous pyrazoline derivatives show IC₅₀ values <10 µM by chelating catalytic zinc ions .
- Anticancer Applications: Hydrazine-linked scaffolds inhibit VEGFR2 and MMP9, with selectivity ratios >50-fold over normal cells .
- Fischer Indole Synthesis: Used to synthesize indole derivatives for serotonin receptor modulation .
Experimental Design Tip:
Q. How can researchers address low yields in large-scale synthesis of this compound?
Answer: Scale-up challenges often stem from inefficient mixing or exothermic side reactions. Solutions include:
Q. What are the implications of halogen (F) substitution on the compound’s reactivity and stability?
Answer: The 3-fluoro group:
- Enhances Stability: Fluorine’s electron-withdrawing effect reduces oxidation susceptibility.
- Modifies Reactivity: Directs electrophilic substitution to the para position in follow-up reactions (e.g., nitration) .
- Affects Solubility: Increases logP by ~0.5 units compared to non-fluorinated analogs, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
